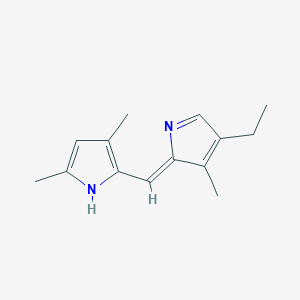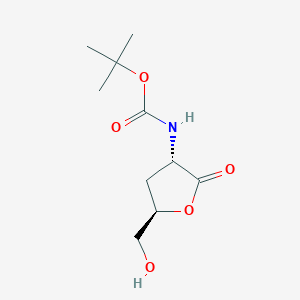
tert-Butyl ((3S,5R)-5-(hydroxymethyl)-2-oxotetrahydrofuran-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((3S,5R)-5-(hydroxymethyl)-2-oxotetrahydrofuran-3-yl)carbamate is a compound that features a tert-butyl group, a carbamate group, and a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S,5R)-5-(hydroxymethyl)-2-oxotetrahydrofuran-3-yl)carbamate typically involves the protection of hydroxyl groups and the formation of carbamate groups. One common method involves the reaction of a tetrahydrofuran derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((3S,5R)-5-(hydroxymethyl)-2-oxotetrahydrofuran-3-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the carbonyl group can yield a diol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ((3S,5R)-5-(hydroxymethyl)-2-oxotetrahydrofuran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamate groups. Its stability and reactivity make it suitable for investigating the mechanisms of enzyme action.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The carbamate group is known to be a pharmacophore in several drug molecules, and modifications of this compound could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity allows for the incorporation of functional groups that can enhance the properties of the final product.
Wirkmechanismus
The mechanism of action of tert-Butyl ((3S,5R)-5-(hydroxymethyl)-2-oxotetrahydrofuran-3-yl)carbamate involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The tetrahydrofuran ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the tetrahydrofuran ring.
tert-Butyl ((3S,5R)-5-(hydroxymethyl)-2-oxotetrahydrofuran-3-yl)carbamate derivatives: Compounds with modifications to the hydroxymethyl or carbamate groups.
Uniqueness
This compound is unique due to the presence of both the carbamate group and the tetrahydrofuran ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H17NO5 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
tert-butyl N-[(3S,5R)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-4-6(5-12)15-8(7)13/h6-7,12H,4-5H2,1-3H3,(H,11,14)/t6-,7+/m1/s1 |
InChI-Schlüssel |
ULZKPXUZXLASTM-RQJHMYQMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](OC1=O)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(OC1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
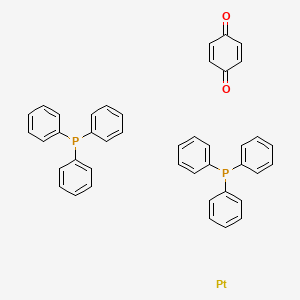
![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
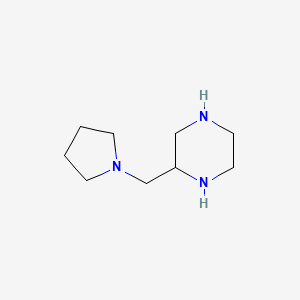
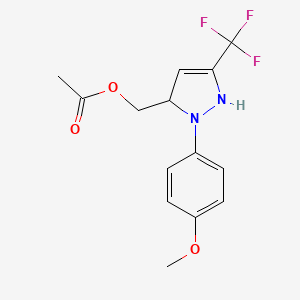
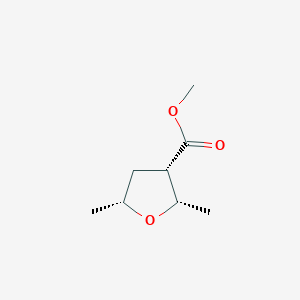
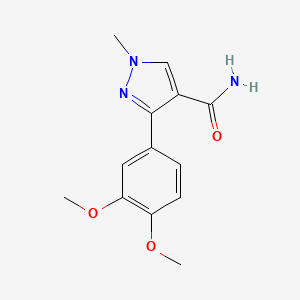

![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
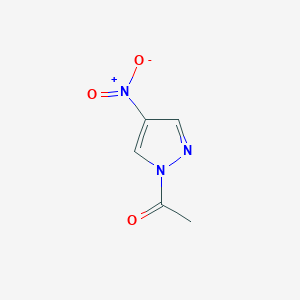
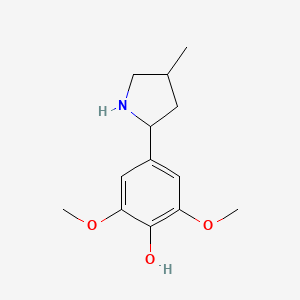
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)
